TPH1 Inhibitory Activity Compared to Prototypical Inhibitor LP-533401
Inhibition of TPH1-mediated serotonin biosynthesis was assessed in rat RBL2H3 cells. The target compound exhibited an IC50 of 6.22 µM, representing approximately 16-fold weaker potency than the prototypical inhibitor LP-533401, which demonstrated an IC50 of 0.4 µM in the same functional assay [1]. This substantial difference indicates that the 4-methylcyclohexyl-pyrrolidine scaffold modulates TPH1 interaction differently than LP-533401's phenylpyrimidine scaffold, potentially leading to a distinct selectivity window [2].
| Evidence Dimension | TPH1-mediated serotonin biosynthesis inhibition in rat RBL2H3 cells |
|---|---|
| Target Compound Data | IC50 = 6.22 µM (6,220 nM) |
| Comparator Or Baseline | LP-533401: IC50 = 0.4 µM (400 nM) |
| Quantified Difference | ~15.6-fold weaker potency for target compound |
| Conditions | Rat RBL2H3 cells, 48 h incubation, serotonin measured by RP-HPLC |
Why This Matters
This potency differential confirms that the target compound occupies a distinct position on the TPH1 activity spectrum, which is critical for users requiring a compound with a specific inhibitory window rather than maximal potency.
- [1] BindingDB Entry BDBM50019142 CHEMBL3288777. IC50 6.22E+3 nM for TPH1 in rat RBL2H3 cells. BindingDB. View Source
- [2] BindingDB Entry BDBM50019143 CHEMBL511275. IC50 400 nM for LP-533401 in rat RBL2H3 cells. US10683309. View Source
